6-Bromo-3-(difluoromethoxy)-2-methylpyridine
Description
6-Bromo-3-(difluoromethoxy)-2-methylpyridine is a brominated pyridine derivative with substitutions at positions 2, 3, and 5. Its structure includes:
- Position 2: A methyl group (–CH₃), contributing steric bulk and moderate polarity.
- Position 3: A difluoromethoxy group (–OCF₂H), an electron-withdrawing substituent known to enhance metabolic stability and lipophilicity compared to methoxy (–OCH₃) or hydroxymethoxy (–OCH₂OH) groups .
- Position 6: A bromine atom, which influences electronic properties and reactivity due to its size and polarizability.
This compound is of interest in medicinal chemistry and materials science, particularly in the design of enzyme inhibitors and coordination complexes. Its unique substitution pattern distinguishes it from related pyridine derivatives, as discussed below.
Properties
Molecular Formula |
C7H6BrF2NO |
|---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
6-bromo-3-(difluoromethoxy)-2-methylpyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-5(12-7(9)10)2-3-6(8)11-4/h2-3,7H,1H3 |
InChI Key |
VQIFZBCHKDNPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of the difluoromethoxy group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using difluoromethyl ether and a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(difluoromethoxy)-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the difluoromethoxy group to a methoxy group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 6-azido-3-(difluoromethoxy)-2-methylpyridine, 6-methoxy-3-(difluoromethoxy)-2-methylpyridine.
Oxidation: Formation of 6-bromo-3-(difluoromethoxy)-2-pyridinecarboxylic acid, 6-bromo-3-(difluoromethoxy)-2-pyridinecarboxaldehyde.
Reduction: Formation of 3-(difluoromethoxy)-2-methylpyridine, 6-bromo-3-methoxy-2-methylpyridine.
Scientific Research Applications
6-Bromo-3-(difluoromethoxy)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 6-Bromo-3-(difluoromethoxy)-2-methylpyridine with structurally related pyridine derivatives:
Physicochemical and Coordination Properties
- Polarity : The 2-methyl group increases polarity relative to halogenated analogues (e.g., 2-chloro- or 2-bromo-pyridines), impacting solubility and binding interactions .
- Coordination Chemistry : 2-Methylpyridine derivatives form dimeric complexes with Cu(II) halides via syn-conformation, whereas halogenated analogues (e.g., 2-bromopyridine) adopt anti-conformations, affecting catalytic or material properties .
Biological Activity
6-Bromo-3-(difluoromethoxy)-2-methylpyridine is a pyridine derivative characterized by a bromine atom, a difluoromethoxy group, and a methyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its interactions with various molecular targets. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
The molecular formula of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine is , with a molecular weight of approximately 221.04 g/mol. The compound features a six-membered aromatic ring containing one nitrogen atom, which contributes to its unique chemical properties and potential applications in medicinal chemistry and agrochemicals. The difluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving bioavailability.
The biological activity of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine is primarily attributed to its binding affinity and inhibitory effects on various biological targets. Studies indicate that the compound may interact with specific enzymes or receptors, thereby influencing their activity and contributing to desired biological outcomes. Notably, the difluoromethoxy substitution appears to enhance its interaction with target proteins, which may lead to improved therapeutic efficacy .
Case Studies and Research Findings
- Inhibitory Effects : In vitro studies have demonstrated that 6-Bromo-3-(difluoromethoxy)-2-methylpyridine exhibits significant inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways. For instance, it has shown promising activity against kinases relevant to cancer treatment .
- Comparative Analysis : When compared to other pyridine derivatives, such as Thiacloprid and Imidacloprid, 6-Bromo-3-(difluoromethoxy)-2-methylpyridine displayed lower pI50 values but maintained competitive activity against pests in agricultural applications .
- Synergistic Effects : Research indicates that when combined with other compounds, such as doxorubicin, the biological activity of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine can be enhanced, demonstrating its potential in combination therapies for cancer treatment .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight the importance of the difluoromethoxy group in enhancing the biological activity of the compound. Variations in substitution patterns significantly influence the compound's reactivity and effectiveness against biological targets. For example:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Bromo-3-difluoromethoxy-4-methylpyridine | 1807193-69-6 | Similar structure but different substitution pattern |
| 3-Bromo-4-difluoromethoxy-2-methylpyridine | 1807193-69-6 | Different position of substituents |
| 2-Bromo-4-difluoromethoxy-3-methylpyridine | 1807193-69-6 | Variation in substitution affecting reactivity |
This table illustrates notable compounds with structural similarities that may serve as benchmarks for further research into the SAR of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine.
Applications
The potential applications of 6-Bromo-3-(difluoromethoxy)-2-methylpyridine extend beyond medicinal chemistry into agricultural fields as an agrochemical agent. Its ability to inhibit specific pests while maintaining a favorable safety profile positions it as a candidate for further development in pest control strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
